Cas no 98404-04-7 (2-Chloro-4-fluoro-5-methoxy-phenylamine)

2-Chloro-4-fluoro-5-methoxy-phenylamine Chemical and Physical Properties
Names and Identifiers
-
- 2-chloro-4-fluoro-5-methoxyaniline
- 2-Chloro-4-fluoro-5-methoxy-phenylamine
- Benzenamine, 2-chloro-4-fluoro-5-methoxy-
- YDA40404
- S12262
- CS-0098732
- MCNJLYHDKCTFSO-UHFFFAOYSA-N
- 98404-04-7
- DTXSID001283938
- SCHEMBL5258743
- 2-Chloro-4-fluoro-5-methoxybenzenamine
- AKOS027424104
- SY356010
- CS-16491
- MFCD20696563
-
- MDL: MFCD20696563
- Inchi: 1S/C7H7ClFNO/c1-11-7-3-6(10)4(8)2-5(7)9/h2-3H,10H2,1H3
- InChI Key: MCNJLYHDKCTFSO-UHFFFAOYSA-N
- SMILES: ClC1C=C(C(=CC=1N)OC)F
Computed Properties
- Exact Mass: 175.02
- Monoisotopic Mass: 175.02
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 11
- Rotatable Bond Count: 1
- Complexity: 136
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.9
- Topological Polar Surface Area: 35.2
2-Chloro-4-fluoro-5-methoxy-phenylamine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
abcr | AB544085-5 g |
2-Chloro-4-fluoro-5-methoxyaniline; . |
98404-04-7 | 5g |
€1,206.50 | 2023-04-14 | ||
TRC | C993850-50mg |
2-Chloro-4-fluoro-5-methoxy-phenylamine |
98404-04-7 | 50mg |
$ 50.00 | 2022-04-01 | ||
Aaron | AR00IKRU-250mg |
Benzenamine, 2-chloro-4-fluoro-5-methoxy- |
98404-04-7 | 99% | 250mg |
$44.00 | 2025-02-28 | |
Aaron | AR00IKRU-5g |
Benzenamine, 2-chloro-4-fluoro-5-methoxy- |
98404-04-7 | 99% | 5g |
$450.00 | 2025-02-28 | |
abcr | AB544085-5g |
2-Chloro-4-fluoro-5-methoxyaniline; . |
98404-04-7 | 5g |
€1206.50 | 2025-02-15 | ||
A2B Chem LLC | AI65630-25g |
2-Chloro-4-fluoro-5-methoxyaniline |
98404-04-7 | 98% | 25g |
$2164.00 | 2024-07-18 | |
A2B Chem LLC | AI65630-1g |
2-Chloro-4-fluoro-5-methoxyaniline |
98404-04-7 | 98% | 1g |
$161.00 | 2024-07-18 | |
1PlusChem | 1P00IKJI-100mg |
Benzenamine, 2-chloro-4-fluoro-5-methoxy- |
98404-04-7 | 95% | 100mg |
$27.00 | 2025-03-15 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1169372-250mg |
2-Chloro-4-fluoro-5-methoxy-phenylamine |
98404-04-7 | 97% | 250mg |
¥498.00 | 2024-04-23 | |
A2B Chem LLC | AI65630-100mg |
2-Chloro-4-fluoro-5-methoxyaniline |
98404-04-7 | 97% | 100mg |
$43.00 | 2023-12-29 |
2-Chloro-4-fluoro-5-methoxy-phenylamine Related Literature
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Seokjin Moon,Yuh Hijikata Phys. Chem. Chem. Phys., 2019,21, 12112-12120
-
Zhen Wang,Hong Wang,Chengjie Wang,Xu Yang Anal. Methods, 2019,11, 5017-5022
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Amanda Laura Ibiapino,Rafael Cardoso Seiceira,Altivo Pitaluga, Jr.,Antonio Carlos Trindade,Fabio Furlan Ferreira CrystEngComm, 2014,16, 8555-8562
Additional information on 2-Chloro-4-fluoro-5-methoxy-phenylamine
Introduction to 2-Chloro-4-Fluoro-5-Methoxy-Phenylamine (CAS No. 98404-04-7)
2-Chloro-4-fluoro-5-methoxy-phenylamine is a heterocyclic aromatic amine derivative with the CAS registry number 98404-04-7. This compound has gained significant attention in the fields of organic chemistry, pharmacology, and materials science due to its unique structural properties and potential applications in drug design and advanced materials. The molecule consists of a phenyl ring substituted with chlorine, fluorine, methoxy, and amino groups, which contribute to its diverse chemical reactivity and biological activity.
The synthesis of 2-chloro-4-fluoro-5-methoxy-phenylamine involves multi-step organic reactions, including nucleophilic aromatic substitution, Friedel-Crafts alkylation, and amine functionalization. Recent advancements in catalytic methods and green chemistry have enabled more efficient and environmentally friendly production of this compound. Researchers have explored the use of microwave-assisted synthesis and continuous-flow reactors to optimize the yield and purity of 2-chloro-4-fluoro-5-methoxy-phenylamine, making it more accessible for large-scale applications.
One of the most promising applications of 2-chloro-4-fluoro-5-methoxy-phenylamine lies in its role as a building block for drug discovery. The compound's structural versatility allows it to serve as a precursor for various bioactive molecules, including kinase inhibitors, GPCR modulators, and anti-inflammatory agents. For instance, recent studies have demonstrated that derivatives of 2-chloro-4-fluoro-5-methoxy-phenylamine exhibit potent inhibitory activity against cancer cell proliferation by targeting specific oncogenic pathways.
In addition to its pharmaceutical applications, 2-chloro-4-fluoro-5-methoxy-phenylamine has shown potential in the development of advanced materials such as conductive polymers and optoelectronic devices. Its electron-withdrawing groups (chlorine and fluorine) and electron-donating methoxy group create a unique electronic environment that enhances the compound's ability to participate in π-conjugation systems. This property makes it an attractive candidate for use in organic light-emitting diodes (OLEDs) and flexible electronics.
Recent research has also focused on the environmental impact of 2-chloro-4-fluoro-5-methoxy phenylamine. Studies have investigated its biodegradation pathways under various environmental conditions, revealing that the compound can undergo microbial transformation into less toxic metabolites under aerobic conditions. These findings are crucial for assessing the ecological safety of this compound when used in industrial or agricultural settings.
The growing interest in 2-chloro 4 fluoro 5 methoxy phenylamine has led to increased collaboration between academic institutions and industry partners to explore its full potential. By leveraging cutting-edge analytical techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry, researchers are gaining deeper insights into the compound's molecular interactions and functional properties.
In conclusion, 2-chloro 4 fluoro 5 methoxy phenylamine (CAS No. 98404 04 7) is a versatile chemical entity with wide-ranging applications across multiple disciplines. Its unique combination of functional groups makes it an invaluable tool for advancing drug discovery, materials science, and environmental chemistry. As research continues to uncover new aspects of this compound's properties and capabilities, its role in shaping future innovations is expected to grow significantly.
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